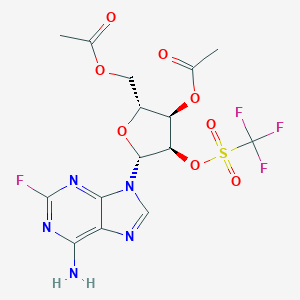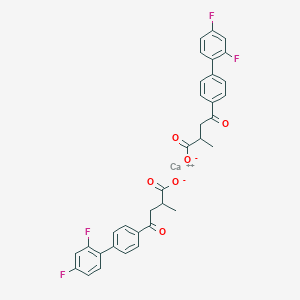
Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate, also known as DMFBB, is a calcium channel blocker. DMFBB is a synthetic compound that is used in scientific research to study the effects of calcium channel blockers on the body.
Mécanisme D'action
Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate works by blocking the L-type calcium channels in the heart and blood vessels. This reduces the amount of calcium that enters the cells, which in turn reduces the amount of calcium available for muscle contraction. This results in a reduction in the workload of the heart, a decrease in blood pressure, and a reduction in the frequency and severity of angina attacks.
Effets Biochimiques Et Physiologiques
Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce blood pressure, reduce the workload of the heart, and reduce the frequency and severity of angina attacks. Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate has also been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate in lab experiments is that it is a well-established calcium channel blocker that has been extensively studied. This means that there is a large body of literature available on its effects and mechanisms of action. One limitation of using Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate in lab experiments is that it is a synthetic compound that may not accurately reflect the effects of natural compounds on the body.
Orientations Futures
There are many future directions for research on Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate. One area of research could be to study the effects of Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate on other calcium channels in the body. Another area of research could be to study the effects of Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate on different types of cells, such as cancer cells. Additionally, future research could focus on developing new calcium channel blockers that are more effective and have fewer side effects than Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate.
Conclusion:
In conclusion, Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate is a calcium channel blocker that is used in scientific research to study the effects of calcium channel blockers on the body. Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate has been shown to reduce blood pressure, reduce the workload of the heart, and reduce the frequency and severity of angina attacks. While Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate has some limitations for lab experiments, it is a well-established compound that has been extensively studied. There are many future directions for research on Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate, including studying its effects on other calcium channels and developing new calcium channel blockers.
Méthodes De Synthèse
Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate can be synthesized by reacting 2,4-difluorobenzophenone with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with calcium chloride to form Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate.
Applications De Recherche Scientifique
Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate is used in scientific research to study the effects of calcium channel blockers on the body. Calcium channel blockers are drugs that block the entry of calcium into cells. This can have a variety of effects on the body, including reducing blood pressure, reducing the workload of the heart, and reducing the frequency and severity of angina attacks.
Propriétés
Numéro CAS |
161692-92-8 |
|---|---|
Nom du produit |
Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate |
Formule moléculaire |
C34H26CaF4O6 |
Poids moléculaire |
646.6 g/mol |
Nom IUPAC |
calcium;4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoate |
InChI |
InChI=1S/2C17H14F2O3.Ca/c2*1-10(17(21)22)8-16(20)12-4-2-11(3-5-12)14-7-6-13(18)9-15(14)19;/h2*2-7,9-10H,8H2,1H3,(H,21,22);/q;;+2/p-2 |
Clé InChI |
RGGUNEDYCJDNNU-UHFFFAOYSA-L |
SMILES |
CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)[O-].CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)[O-].[Ca+2] |
SMILES canonique |
CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)[O-].CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)[O-].[Ca+2] |
Synonymes |
calcium 4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxo-butanoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



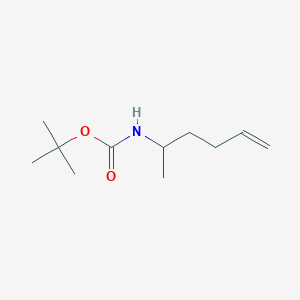
![5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one](/img/structure/B69259.png)

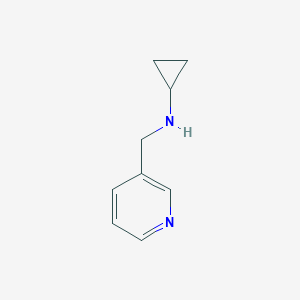
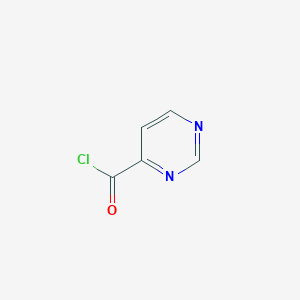
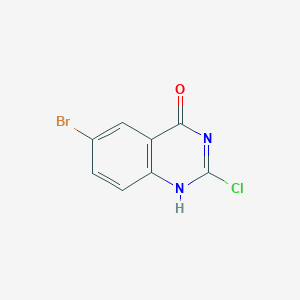

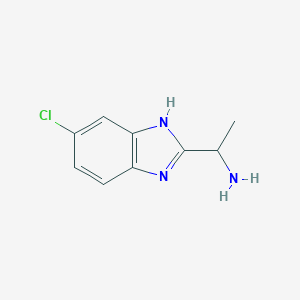
![4-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1,3-thiazol-2-amine](/img/structure/B69272.png)

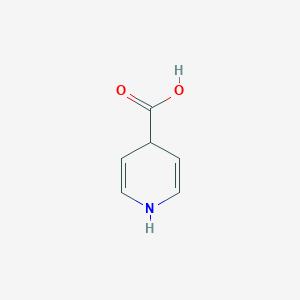
![6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B69279.png)
![[1-(Benzenesulfonyl)indol-5-yl]methanol](/img/structure/B69280.png)
